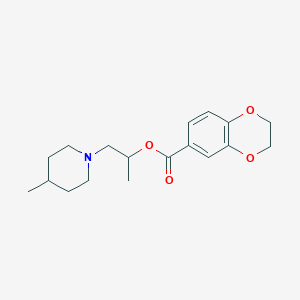
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, also known as MPBD, is a synthetic compound that belongs to the class of psychoactive substances. It has been found to possess a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), making it a potential candidate for further research in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves the inhibition of SERT and DAT, leading to an increase in the levels of serotonin and dopamine in the synapse. This results in an enhancement of neurotransmission and an improvement in mood, motivation, and cognitive function.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects on the brain and body. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood, motivation, and cognitive function. It has also been found to increase the release of oxytocin, a hormone that is associated with social bonding and trust.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in lab experiments is its high affinity for SERT and DAT, making it a potent and selective inhibitor of these transporters. This allows for a more targeted and specific approach to studying the effects of serotonin and dopamine on the brain. However, one of the limitations of this compound is its potential for abuse and addiction, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions that can be explored in the research on 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another area of interest is its potential use in the treatment of depression and anxiety, particularly in cases where traditional antidepressants have been ineffective. Additionally, further research can be done on the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves the reaction of 4-methylpiperidine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been found to act as a potent and selective inhibitor of SERT and DAT, leading to an increase in the levels of serotonin and dopamine in the brain. This in turn, results in an improvement in mood, motivation, and cognitive function.
Eigenschaften
Molekularformel |
C18H25NO4 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-(4-methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-13-5-7-19(8-6-13)12-14(2)23-18(20)15-3-4-16-17(11-15)22-10-9-21-16/h3-4,11,13-14H,5-10,12H2,1-2H3 |
InChI-Schlüssel |
NNQDMHCMCLVAKP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(C)OC(=O)C2=CC3=C(C=C2)OCCO3 |
Kanonische SMILES |
CC1CCN(CC1)CC(C)OC(=O)C2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257154.png)
![N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B257194.png)
![[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B257197.png)
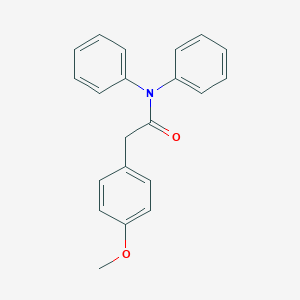
![N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B257213.png)
![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)
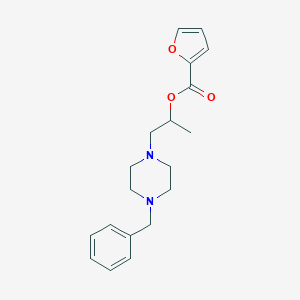
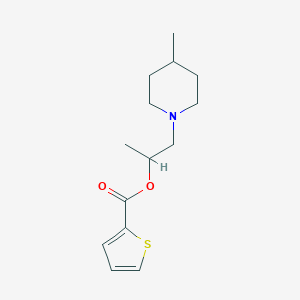
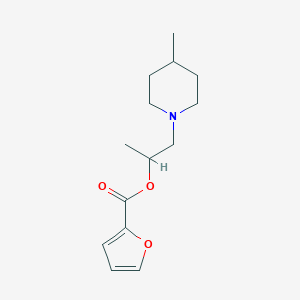
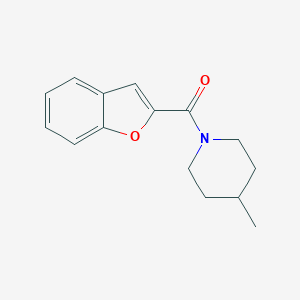
![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)
![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)